Pyrazolo[3,4-d]pyrimidine Scaffold: Established Kinase Inhibition Potency Relative to Other Heterocyclic Cores
The pyrazolo[3,4-d]pyrimidine core is a validated ATP-mimetic scaffold capable of achieving nanomolar potency across multiple kinase targets. In the seminal PKD inhibitor series by Verschueren et al., the parent scaffold 1-NM-PP1 exhibited an IC50 of approximately 336 nM against PKD, while the optimized analog 3-IN-PP1 achieved an IC50 of approximately 33 nM, representing an approximately 10-fold improvement [1]. This demonstrates the scaffold's capacity for tunable, high-potency inhibition. The title compound shares this core structure but incorporates a 4-methylbenzyl group at N1 and a pyridin-2-ylmethylamine at C4. Note: Direct quantitative activity data for the specific title compound are absent from the peer-reviewed primary literature. The evidence presented here is class-level inference based on structurally related pyrazolo[3,4-d]pyrimidine analogs [1].
| Evidence Dimension | Kinase inhibitory potency (PKD IC50) |
|---|---|
| Target Compound Data | Not specifically reported |
| Comparator Or Baseline | 3-IN-PP1: IC50 ≈ 33 nM; 1-NM-PP1: IC50 ≈ 336 nM [1] |
| Quantified Difference | ~10-fold range within scaffold (class-level) |
| Conditions | In vitro PKD kinase activity assay |
Why This Matters
The 10-fold potency range within this scaffold underscores that specific substitution patterns critically determine activity, making the title compound's unique 4-methylbenzyl/pyridylmethyl combination potentially distinct from reported analogs.
- [1] Verschueren, K., Cobbaut, M., Demaerel, J., Saadah, L., Voet, A.R.D., Van Lint, J., De Borggraeve, W.M. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 2017, 8, 640-646. View Source
